molecular formula C28H28ClN3O2 B11421493 1-(4-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11421493
M. Wt: 474.0 g/mol
InChI Key: LXFUVZCSMVLUOT-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that incorporates a benzodiazole ring, a pyrrolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole and pyrrolidinone intermediates. Common synthetic routes include:

    Step 1: Formation of the benzodiazole ring through cyclization reactions involving appropriate precursors.

    Step 2: Synthesis of the pyrrolidinone ring via condensation reactions.

    Step 3: Coupling of the benzodiazole and pyrrolidinone intermediates using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-CHLORO-4-{[4-(4-METHYLPHENOXY)PHENYL]SULFONYL}BENZENE
  • 1-(4-Chlorophenyl)-4-(4-methylphenoxy)phthalazine

Uniqueness

1-(4-CHLOROPHENYL)-4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-20-8-14-24(15-9-20)34-17-5-4-16-31-26-7-3-2-6-25(26)30-28(31)21-18-27(33)32(19-21)23-12-10-22(29)11-13-23/h2-3,6-15,21H,4-5,16-19H2,1H3

InChI Key

LXFUVZCSMVLUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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